molecular formula C13H11N3O4S B14389765 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-18-1

5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14389765
CAS No.: 89683-18-1
M. Wt: 305.31 g/mol
InChI Key: OTCCQOPKMHBJIQ-UHFFFAOYSA-N
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Description

5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring and a propane-1-sulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves multiple steps. One common method starts with the preparation of the naphthoquinone precursor, which is then subjected to a series of reactions to introduce the triazole and sulfonyl groups. The key steps include:

    Formation of the Naphthoquinone Precursor: This can be achieved through oxidation reactions of naphthalene derivatives.

    Introduction of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves its interaction with various molecular targets and pathways. The triazole ring can inhibit enzymes by binding to their active sites, while the naphthoquinone moiety can generate reactive oxygen species that induce oxidative stress in cells . These combined effects contribute to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its combination of a naphthoquinone moiety, a triazole ring, and a sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89683-18-1

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

5-propylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C13H11N3O4S/c1-2-6-21(19,20)8-5-3-4-7-9(8)13(18)11-10(12(7)17)14-16-15-11/h3-5H,2,6H2,1H3,(H,14,15,16)

InChI Key

OTCCQOPKMHBJIQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC2=C1C(=O)C3=NNN=C3C2=O

Origin of Product

United States

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